![molecular formula C12H14BNO3 B2926875 (2-Ethoxy-4-methylquinolin-6-yl)boronic acid CAS No. 2377609-75-9](/img/structure/B2926875.png)
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Ethoxy-4-methylquinolin-6-yl)boronic acid” is a chemical compound with the molecular formula C12H14BNO3 . It has a molecular weight of 231.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BNO3/c1-3-17-12-6-8(2)10-7-9(13(15)16)4-5-11(10)14-12/h4-7,15-16H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Boronic acids, including “(2-Ethoxy-4-methylquinolin-6-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . One of the most important applications is the Suzuki–Miyaura coupling .It should be stored in a refrigerated environment . The exact physical properties such as melting point, boiling point, and density are not provided in the available resources.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds in organic synthesis . This reaction is particularly useful due to its mild conditions and tolerance of various functional groups.
Organic Synthesis Building Blocks
As a boronic acid derivative, this compound serves as a building block in organic synthesis. It can be used to introduce the 2-ethoxy-4-methylquinolin-6-yl moiety into larger molecules, which is a structural component found in various bioactive compounds .
Material Science Research
In material science, boronic acids play a role in the development of new materials with specific electronic or photonic properties. The quinoline structure of this compound could be useful in creating materials for organic light-emitting diodes (OLEDs) or other electronic applications .
Chemical Synthesis
This compound can be used in chemical synthesis to prepare more complex boronic esters or acids, which are essential intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Chromatography
Boronic acids can be utilized in chromatography as a part of stationary phases for the separation of complex mixtures. The specific structure of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid may allow for selective interactions with certain analytes .
Analytical Chemistry
In analytical chemistry, boronic acids are used in the detection and quantification of sugars, as they can form reversible covalent bonds with diols, which are present in sugars. This compound could be tailored for use in biosensors or diagnostic assays .
Catalysis
The boronic acid group is known to participate in catalytic cycles, especially in transition-metal catalysis. This compound could be explored for its potential as a ligand or a catalyst in various organic transformations .
Medicinal Chemistry
Boronic acids are significant in medicinal chemistry for the development of new pharmaceuticals. The quinoline ring system is a common motif in drugs, and this compound could be a precursor in the synthesis of molecules with potential therapeutic effects .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid’s organic group to the palladium atom . The resulting organopalladium complex can then undergo a reaction with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could influence pathways involving the synthesis of complex organic molecules .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it could contribute to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Ethoxy-4-methylquinolin-6-yl)boronic acid. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be influenced by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability could be affected by factors such as temperature and exposure to light .
properties
IUPAC Name |
(2-ethoxy-4-methylquinolin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO3/c1-3-17-12-6-8(2)10-7-9(13(15)16)4-5-11(10)14-12/h4-7,15-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQDTWQAZIXAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2C)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.